molecular formula C9H18N2O2 B13352071 (3S,4R)-4-(4-methylpiperazin-1-yl)oxolan-3-ol

(3S,4R)-4-(4-methylpiperazin-1-yl)oxolan-3-ol

Cat. No.: B13352071
M. Wt: 186.25 g/mol
InChI Key: PODNKJOFHSWGIQ-RKDXNWHRSA-N
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Description

(3S,4R)-4-(4-Methylpiperazin-1-yl)tetrahydrofuran-3-ol is a chiral compound that features a tetrahydrofuran ring substituted with a 4-methylpiperazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(4-Methylpiperazin-1-yl)tetrahydrofuran-3-ol typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.

    Introduction of the Piperazine Group: The piperazine group is introduced through nucleophilic substitution reactions, where a suitable leaving group on the tetrahydrofuran ring is replaced by the piperazine moiety.

    Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (3S,4R) configuration.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of chiral catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(4-Methylpiperazin-1-yl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The piperazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of piperazine derivatives.

Scientific Research Applications

(3S,4R)-4-(4-Methylpiperazin-1-yl)tetrahydrofuran-3-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its effects on cellular pathways.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of complex organic molecules and as a building block in polymer chemistry.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(4-Methylpiperazin-1-yl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine group can interact with neurotransmitter receptors, potentially modulating their activity and influencing neurological pathways. The tetrahydrofuran ring may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-(4-Methylpiperazin-1-yl)tetrahydrofuran-3-ol: Unique due to its specific chiral centers and the presence of both a tetrahydrofuran ring and a piperazine group.

    (3S,4R)-4-(4-Methylpiperazin-1-yl)tetrahydrofuran-2-ol: Similar structure but with a different substitution pattern on the tetrahydrofuran ring.

    (3S,4R)-4-(4-Methylpiperazin-1-yl)tetrahydropyran-3-ol: Contains a tetrahydropyran ring instead of a tetrahydrofuran ring.

Uniqueness

The uniqueness of (3S,4R)-4-(4-Methylpiperazin-1-yl)tetrahydrofuran-3-ol lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

(3S,4R)-4-(4-methylpiperazin-1-yl)oxolan-3-ol

InChI

InChI=1S/C9H18N2O2/c1-10-2-4-11(5-3-10)8-6-13-7-9(8)12/h8-9,12H,2-7H2,1H3/t8-,9-/m1/s1

InChI Key

PODNKJOFHSWGIQ-RKDXNWHRSA-N

Isomeric SMILES

CN1CCN(CC1)[C@@H]2COC[C@H]2O

Canonical SMILES

CN1CCN(CC1)C2COCC2O

Origin of Product

United States

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